4-Hydroxymethyl-1-tosylindole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71516-38-6 |
|---|---|
Molecular Formula |
C16H15NO3S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
[1-(4-methylphenyl)sulfonylindol-4-yl]methanol |
InChI |
InChI=1S/C16H15NO3S/c1-12-5-7-14(8-6-12)21(19,20)17-10-9-15-13(11-18)3-2-4-16(15)17/h2-10,18H,11H2,1H3 |
InChI Key |
RSTLWAHATMQENR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)CO |
Origin of Product |
United States |
Synthesis and Derivatization of 4 Hydroxymethyl 1 Tosylindole
Direct Synthetic Routes to 4-Hydroxymethyl-1-tosylindole
The primary and most direct route to this compound involves the chemical reduction of its corresponding carboxylic acid ester precursor.
The synthesis of this compound is commonly achieved through the reduction of methyl 1-tosylindole-4-carboxylate. This transformation is effectively carried out using a powerful reducing agent, lithium aluminum hydride (LiAlH4), in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). The reaction proceeds by the nucleophilic attack of the hydride ion from LiAlH4 on the electrophilic carbonyl carbon of the ester. This process results in the formation of a primary alcohol upon workup. rsc.orgprepchem.com
A general procedure involves dissolving the starting ester, 1-Tosylindole-4-carboxylic Acid Methyl Ester, in dry THF and cooling the solution to 0°C. A solution or slurry of LiAlH4 in THF is then added portion-wise. rsc.org The reaction is typically stirred for a couple of hours and monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material. Upon completion, the reaction is carefully quenched, and the product is isolated and purified. A similar reduction of methyl 1-(4-methylphenylsulfonyl)indole-5-carboxylate to the corresponding 5-hydroxymethyl derivative using LiAlH4 in THF has been reported, underscoring the viability of this method for substituted tosylindoles. prepchem.com
Several factors must be considered to ensure a high yield and purity of this compound during its synthesis. The reaction must be conducted under strictly anhydrous conditions, as LiAlH4 reacts violently with water. The use of flame-dried glassware and dry solvents is crucial. The temperature of the reaction should be carefully controlled, with the initial addition of LiAlH4 carried out at a reduced temperature (e.g., 0°C) to manage the exothermic nature of the reduction.
For yield optimization, the stoichiometry of the reducing agent is a key parameter. An excess of LiAlH4 is generally used to ensure the complete conversion of the ester. Post-reaction workup is also critical for isolating the product in high yield. A typical workup procedure involves the sequential addition of water and a sodium hydroxide (B78521) solution to quench the excess LiAlH4 and precipitate aluminum salts, which can then be removed by filtration.
Recent advancements in flow chemistry have demonstrated that ester reductions using LiAlH4 can be optimized for both productivity and selectivity. rsc.orgresearchgate.net A continuous flow system allows for better control over reaction parameters such as temperature and residence time, which can lead to improved yields and a safer process. rsc.orgresearchgate.net
Chemical Modifications and Derivatizations of the 4-Hydroxymethyl Moiety
The 4-hydroxymethyl group is a versatile functional handle that allows for a wide range of chemical modifications and the introduction of further molecular complexity.
The primary alcohol of this compound can be readily converted into other functional groups.
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidizing agent determines the final product. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would yield the corresponding aldehyde, 1-tosylindole-4-carbaldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or Jones reagent, would lead to the formation of 1-tosylindole-4-carboxylic acid.
Halogenation: The hydroxyl group can be substituted with a halogen. Treatment with thionyl chloride (SOCl2) would produce 4-chloromethyl-1-tosylindole, while phosphorus tribromide (PBr3) would yield 4-bromomethyl-1-tosylindole. These halogenated derivatives are valuable intermediates for nucleophilic substitution reactions.
Tosylation: The alcohol can be converted into a tosylate, which is an excellent leaving group. This is achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. jchemlett.com
Etherification: The formation of an ether linkage is another common transformation. For example, Williamson ether synthesis can be employed, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide to form the corresponding ether.
A summary of these functional group interconversions is presented in the table below.
| Starting Material | Reagent(s) | Product | Functional Group Transformation |
| This compound | Pyridinium chlorochromate (PCC) | 1-Tosylindole-4-carbaldehyde | Alcohol to Aldehyde |
| This compound | Potassium permanganate (KMnO4) | 1-Tosylindole-4-carboxylic acid | Alcohol to Carboxylic Acid |
| This compound | Thionyl chloride (SOCl2) | 4-Chloromethyl-1-tosylindole | Alcohol to Chloride |
| This compound | Phosphorus tribromide (PBr3) | 4-Bromomethyl-1-tosylindole | Alcohol to Bromide |
| This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | 4-(Tosyloxymethyl)-1-tosylindole | Alcohol to Tosylate |
| This compound | 1. NaH, 2. Alkyl halide (R-X) | 4-(Alkoxymethyl)-1-tosylindole | Alcohol to Ether |
The functionalization of the C4 position of the indole (B1671886) ring is a synthetic challenge due to the inherent reactivity of the C2 and C3 positions. nih.gov However, the 4-hydroxymethyl group can be leveraged to introduce further complexity at this position.
One strategy involves the conversion of the hydroxymethyl group into a directing group for C-H activation. For instance, the alcohol could be transformed into an ether or another functional group that can chelate to a transition metal catalyst, thereby directing functionalization to the adjacent C5 position or potentially influencing reactivity at the C4 position itself. nih.gov
Alternatively, the hydroxymethyl group can be converted into a handle for cross-coupling reactions. For example, conversion to a tosylate or a halide, as described in the previous section, would allow for the introduction of various carbon and heteroatom nucleophiles through substitution reactions.
Furthermore, the aldehyde, obtained from the oxidation of this compound, can serve as a versatile intermediate. It can undergo a variety of reactions, such as Wittig olefination to form an alkene, or reductive amination to introduce an aminomethyl substituent.
Analysis of Synthetic Efficiency and Scalability
The scalability of this synthesis can be significantly improved by employing continuous flow technology. Flow reactors offer enhanced heat and mass transfer, allowing for better control over the reaction and a safer process, especially for highly exothermic reactions like LiAlH4 reductions. rsc.orgresearchgate.net This can lead to higher throughput and more consistent product quality, making the synthesis more amenable to industrial-scale production. rsc.orgresearchgate.net
Reactivity and Mechanistic Studies of 4 Hydroxymethyl 1 Tosylindole
Reactions Involving the Hydroxymethyl Group
The hydroxymethyl group is the primary site of reactivity for initiating a variety of synthetic sequences. Its transformation into more elaborate structures hinges on initial activation to facilitate substitution or elimination.
The hydroxyl moiety of 4-hydroxymethyl-1-tosylindole is a poor leaving group and requires activation to undergo nucleophilic substitution or elimination reactions. A primary and efficient strategy for this activation is acid-catalyzed dehydration. Under the influence of Brønsted or Lewis acids, the hydroxyl group is protonated, converting it into a good leaving group (water). thieme-connect.comoaes.cc This process results in the formation of a resonance-stabilized C4-indolylcarbenium ion. This reactive intermediate is highly electrophilic and serves as a precursor for various subsequent transformations. thieme-connect.comoaepublish.com
The generation of this delocalized cation is a key step, as it effectively changes the electronic character of the C3 position of the indole (B1671886) ring from nucleophilic to electrophilic, a phenomenon known as C3-umpolung reactivity in analogous 2-indolylmethanol systems. oaes.ccoaepublish.com While direct conversion of the hydroxyl group to other leaving groups like halides (e.g., via SOCl₂ or PBr₃) or sulfonates (e.g., mesylates or triflates) is a standard practice in organic synthesis for activating alcohols, the acid-catalyzed generation of the carbocation is a particularly atom-economical method. thieme-connect.com
Once activated, the C4-methylene site becomes a potent electrophile, susceptible to attack by a wide range of nucleophiles. Research on 4-indolylmethanols has demonstrated their utility in dehydrative arylation reactions, where electron-rich aromatic compounds such as other indole molecules act as nucleophiles. thieme-connect.com This reaction, catalyzed by a Brønsted acid, proceeds through the aforementioned carbocation intermediate to form indolyl-substituted triarylmethanes, with water as the only byproduct. thieme-connect.com
This reactivity profile allows for the construction of complex molecular architectures through carbon-carbon bond formation at the C4 position. A variety of nucleophiles can theoretically be employed in this context, including organometallics, enolates, and heteroatomic nucleophiles, to introduce diverse substituents onto the indole core.
| Reaction Type | Catalyst/Reagent | Intermediate | Product Class |
| Dehydrative Arylation | Brønsted Acid (e.g., TsOH) | C4-Indolylcarbenium ion | Indolyl-substituted triarylmethanes |
| Nucleophilic Substitution | Lewis Acid (e.g., AlCl₃) | C4-Indolylcarbenium ion | C4-alkylated/arylated indoles |
Intramolecular Cycloaddition Pathways Initiated from this compound Derivatives
Derivatives of this compound are excellent precursors for intramolecular cycloaddition reactions, providing a powerful method for assembling polycyclic and heterocyclic ring systems. These pathways typically involve the in situ generation of a transient diene from the C4-substituent, which then reacts with a tethered dienophile.
The imino-Diels-Alder reaction is a variant of the Diels-Alder reaction where an imine functions as the dienophile, leading to the formation of nitrogen-containing six-membered rings. acs.orgwikipedia.org In the context of this compound, an intramolecular imino-Diels-Alder reaction can be envisioned by tethering an imine-containing side chain to the indole structure. The reaction cascade would be initiated by the formation of a transient diene from the indole core, which then undergoes a [4+2] cycloaddition with the pendant imine. Such strategies have been successfully employed with other substituted indoles to construct complex polycyclic alkaloids. acs.org The reaction can be catalyzed by Lewis acids or Brønsted acids, which activate the imine dienophile towards cycloaddition. acs.org
The key to unlocking the cycloaddition potential of this compound lies in its conversion to a transient diene. The most plausible intermediate is an indole-4,5-quinodimethane (an o-quinodimethane analogue). nih.govnih.gov The generation of these highly reactive species is a cornerstone of indole chemistry for building annulated ring systems. nih.govresearchgate.net
The mechanism for generating the indole-4,5-quinodimethane from the 4-hydroxymethyl precursor involves two key steps:
Activation: The hydroxymethyl group is first activated, for instance by acid catalysis, to form a good leaving group.
Elimination: Subsequent elimination of the leaving group and a proton from the C5 position of the indole ring generates the exocyclic diene system. The N-tosyl group facilitates this process by increasing the acidity of the indole ring protons.
This transient diene is generated in situ and immediately trapped by a dienophile, either inter- or intramolecularly, due to its high reactivity and thermal instability. researchgate.net
The retro-Diels-Alder reaction, the microscopic reverse of the Diels-Alder cycloaddition, is a powerful tool in synthetic chemistry, often employed in tandem with a forward cycloaddition to achieve complex molecular transformations. wikipedia.orgmasterorganicchemistry.com This tandem sequence is particularly useful for the synthesis of aromatic and heteroaromatic systems. masterorganicchemistry.comrsc.org
In a potential reaction cascade starting from this compound, the initially formed Diels-Alder adduct can be designed to undergo a subsequent retro-Diels-Alder reaction. This process is typically driven by the formation of highly stable, often gaseous, small molecules (such as N₂, CO₂, or H₂S) and the concomitant formation of a stable aromatic ring system. masterorganicchemistry.comrsc.org For instance, the transient indole-4,5-quinodimethane could react with a dienophile like a 1,2,4-triazine (B1199460) tethered to the molecule. The resulting cycloadduct could then expel nitrogen via a retro-Diels-Alder reaction to yield a fully aromatized, annulated product, such as a carbazole (B46965) derivative. researchgate.netmetu.edu.tr This cascade offers a highly efficient and atom-economical route to complex heterocyclic frameworks. researchgate.netresearchgate.net
| Process | Description | Driving Force | Typical Product |
| Diels-Alder | [4+2] cycloaddition between the transient indole-4,5-quinodimethane and a dienophile. | Formation of a stable six-membered ring. | Fused polycyclic intermediate. |
| Retro-Diels-Alder | Fragmentation of the cycloadduct. | Formation of a stable small molecule (e.g., N₂) and an aromatic system. | Annulated aromatic heterocycles (e.g., carbazoles). |
Applications of 4 Hydroxymethyl 1 Tosylindole in Complex Molecule Total Synthesis
Central Role in the Total Synthesis of Lysergic Acid and Related Ergoline Alkaloids
The ergoline alkaloids, a class of biologically active compounds, have long presented a formidable challenge to synthetic chemists. Within this family, lysergic acid is a key member, serving as a precursor to a range of pharmacologically significant substances. The development of efficient synthetic routes to lysergic acid has been a benchmark for advancements in synthetic methodology.
Oppolzer's Pioneering Approach to (±)-Lysergic Acid
In 1981, a landmark total synthesis of (±)-lysergic acid was reported by the research group of Wolfgang Oppolzer, which commenced from 4-Hydroxymethyl-1-tosylindole. This synthesis is distinguished by its innovative use of an intramolecular imino-Diels-Alder reaction to construct the C and D rings of the ergoline skeleton simultaneously.
The synthesis begins with the conversion of this compound to a more elaborate intermediate over several steps. The tosyl group serves as a crucial protecting group for the indole (B1671886) nitrogen, stabilizing the molecule for subsequent transformations. The key step involves a thermal reaction where a transient diene is generated in situ, which then undergoes a cycloaddition with an imine tethered to the indole nucleus. This elegant cyclization forges the complex tetracyclic core of lysergic acid in a single, stereocontrolled operation. The entire sequence from this compound to (±)-lysergic acid was accomplished in a sequence of 9 steps.
Strategic Integration into Convergent and Linear Synthetic Schemes
The inherent functionality of this compound also lends itself, in principle, to convergent synthetic strategies. In a convergent approach, different fragments of the target molecule are synthesized independently and then coupled together at a late stage. For the synthesis of ergoline alkaloids, a convergent strategy could involve the synthesis of a complex side chain that is then attached to the indole core derived from this compound. While the literature is dominated by the linear approach pioneered by Oppolzer, the potential for convergent strategies utilizing this versatile building block remains an area of interest for developing more efficient and modular synthetic routes.
Evaluation of Step Efficiency and Overall Yield in Natural Product Synthesis
The following table details the reported yields for the initial steps in Oppolzer's synthesis starting from this compound:
| Step | Reaction | Product | Yield (%) |
| 1 | Appel Reaction (CBr₄, PPh₃) | 4-Bromomethyl-1-tosylindole | 97 |
| 2 | Arbuzov Reaction (P(OEt)₃) | Diethyl (1-tosyl-1H-indol-4-yl)methylphosphonate | Not specified |
| 3 | Horner-Wadsworth-Emmons Reaction | Ethyl 3-(1-tosyl-1H-indol-4-yl)acrylate | Not specified |
| 4 | DIBAL-H Reduction | (E)-3-(1-Tosyl-1H-indol-4-yl)prop-2-en-1-ol | Not specified |
| 5 | Sharpless Epoxidation | (2R,3R)-3-((1-Tosyl-1H-indol-4-yl)methyl)oxiran-2-yl)methanol | Not specified |
Utilization as a Versatile Building Block for Nitrogen-Containing Polycycles
While the application of this compound in the synthesis of ergoline alkaloids is its most prominent role, its utility extends to the construction of other nitrogen-containing polycyclic systems. The presence of a reactive hydroxymethyl group at the 4-position of the indole nucleus allows for a variety of chemical manipulations, making it a valuable starting point for the synthesis of diverse heterocyclic scaffolds.
The indole-4-methanol moiety can be transformed into various functional groups, such as halides, aldehydes, and phosphonium salts, which can then participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations enable the annulation of additional rings onto the indole core, leading to the formation of complex polycyclic structures that are of interest in medicinal chemistry and materials science.
Design and Synthesis of Analogs for Structure-Activity Relationship Studies (Focused on synthetic utility rather than direct biological results)
The systematic modification of a lead compound to understand how its chemical structure relates to its biological activity is a cornerstone of medicinal chemistry. The synthetic accessibility of this compound makes it an attractive starting material for the generation of libraries of analogs for structure-activity relationship (SAR) studies.
The ability to readily modify the hydroxymethyl group allows for the introduction of a diverse array of substituents and linkers at the 4-position of the indole ring. Furthermore, the tosyl group can be removed under specific conditions, allowing for further functionalization of the indole nitrogen. This synthetic flexibility enables the systematic exploration of the chemical space around the core indole scaffold. By creating a series of analogs with varied steric and electronic properties, chemists can probe the key interactions between the molecule and its biological target, providing valuable insights for the design of more potent and selective therapeutic agents. The utility of this building block lies in its capacity to serve as a common precursor for a multitude of structurally related compounds, thereby streamlining the synthetic efforts required for comprehensive SAR investigations.
Spectroscopic Characterization and Structural Analysis of 4 Hydroxymethyl 1 Tosylindole and Its Synthetic Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Detailed analysis of the chemical shifts and coupling constants from ¹H NMR and ¹³C NMR spectra is essential for the unambiguous assignment of all protons and carbons in the molecular structure of 4-Hydroxymethyl-1-tosylindole.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
A table of expected proton signals, their chemical shifts (δ) in parts per million (ppm), multiplicity (e.g., s, d, t, m), coupling constants (J) in Hertz (Hz), and integration values would be presented here. This would include assignments for the protons on the indole (B1671886) ring, the tosyl group, and the hydroxymethyl substituent.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
A table detailing the chemical shifts (δ) in ppm for each unique carbon atom in this compound would be included in this section. This would cover the carbons of the indole nucleus, the tosyl group, and the hydroxymethyl functional group.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
This section would have presented a table of characteristic infrared absorption bands (in cm⁻¹) for the functional groups present in this compound. Key vibrational modes for the O-H stretch of the alcohol, the S=O stretches of the sulfonyl group, C-N stretching, and aromatic C-H and C=C vibrations would be detailed.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Information regarding the molecular weight and fragmentation pathways of this compound as determined by mass spectrometry would be discussed here.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
This subsection would have provided the exact mass of the molecular ion ([M]+, [M+H]+, or [M+Na]+) of this compound, confirming its elemental composition with a high degree of accuracy.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
A discussion on the application of chromatographic techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for assessing the purity of this compound and for monitoring the progress of its synthesis would have been included. This would involve typical solvent systems and retention factors (Rf) or retention times (Rt).
Computational and Theoretical Investigations Pertaining to 4 Hydroxymethyl 1 Tosylindole
In Silico Studies on Reaction Mechanisms and Transition States of its Transformations
While specific computational studies on the reaction mechanisms of 4-Hydroxymethyl-1-tosylindole are not extensively documented, theoretical methods such as Density Functional Theory (DFT) are routinely used to investigate analogous transformations. DFT calculations can elucidate the energetics of reaction pathways, helping to predict the feasibility and selectivity of chemical reactions. For instance, in silico analysis of reactions involving indole (B1671886) derivatives can map the potential energy surface, identifying the structures of transition states—the highest energy points along a reaction coordinate.
Computational models can be employed to study key transformations, such as the tosylation of the precursor 4-hydroxymethylindole or subsequent reactions involving the hydroxymethyl group. The search for transition states often involves methods like the synchronous transit-guided quasi-Newton (QST2) approach or eigenvector following, which map the pathway from reactants to products through the transition state structure. These calculations provide critical data on activation energies, which determine reaction rates. For example, theoretical studies on related systems investigate how substituents on the indole ring influence the electronic environment and, consequently, the energy barriers for specific reactions.
Molecular Modeling for Conformational Analysis and Reactivity Prediction
The three-dimensional structure and electronic properties of this compound dictate its reactivity and how it interacts with other molecules. Molecular modeling techniques are essential for understanding these characteristics.
Reactivity Prediction: DFT is a powerful tool for predicting chemical reactivity. By calculating various molecular descriptors, it is possible to identify the most reactive sites within the molecule. Key parameters include:
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons, respectively. The distribution of these orbitals highlights the regions most susceptible to electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MESP): MESP maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Fukui Functions: These functions provide a more quantitative measure of the reactivity at specific atomic sites for electrophilic, nucleophilic, or radical attack.
For indole derivatives, DFT studies have been used to calculate heats of formation and analyze the effects of substituents on the electronic structure and stability of the molecule niscpr.res.in. Such analyses can predict, for example, that the C3 position of the indole ring remains a primary site for electrophilic substitution, even with the presence of the N-tosyl group.
Table 1: Predicted Reactivity Descriptors for a Generic 1-Tosylindole Scaffold Note: This table is illustrative and based on general principles of indole chemistry investigated by DFT. Exact values for this compound would require specific calculations.
| Descriptor | Predicted Characteristic | Implication for Reactivity |
| HOMO Energy | Relatively high, concentrated on the indole ring (especially C3) | Susceptible to electrophilic attack |
| LUMO Energy | Relatively low, with contributions from the tosyl group | Can accept electrons, particularly at the sulfonyl group |
| MESP | Negative potential above the indole ring and near the hydroxyl oxygen | Sites for interaction with electrophiles or hydrogen bond donors |
| Fukui Functions | High values at C3 for electrophilic attack | C3 is a primary site for reactions with electrophiles |
Predictive Studies on Potential Chemical Interactions and Scaffold Design
The 1-tosylindole framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif capable of binding to a variety of biological targets. nih.gov Computational techniques are pivotal in exploring how this scaffold, and specifically the this compound variant, can be used in drug design.
In silico approaches such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are used to predict the biological activity of indole derivatives. espublisher.comnih.gov QSAR models establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. mdpi.com For tosylated indoles, QSAR can help identify which structural features (e.g., the nature and position of substituents) are critical for a desired biological effect, such as enzyme inhibition. nih.gov
"Scaffold hopping" is another computational strategy where the core structure of a known active molecule is replaced with a different one, like the this compound scaffold, to discover new compounds with similar or improved properties. biosolveit.deresearchgate.netnih.gov This can lead to the design of novel molecules with better pharmacokinetic profiles or intellectual property positions.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. jocpr.com This technique is instrumental in understanding the potential interactions of this compound with biological targets and guiding the optimization of the scaffold.
In a typical docking study, the 3D structure of a target protein is used to create a virtual binding site. The ligand, this compound, is then placed into this site in various conformations and orientations. A scoring function estimates the binding affinity for each pose, with lower scores generally indicating more favorable binding.
Studies on various indole derivatives have shown that the indole scaffold can participate in several key types of interactions within a protein's active site: aip.orgnih.govnih.gov
Hydrogen Bonding: The hydroxymethyl group (-CH₂OH) is a prime candidate for forming hydrogen bonds, acting as both a donor (with its -OH proton) and an acceptor (with its oxygen atom). The sulfonyl group (-SO₂) on the tosyl moiety also contains potent hydrogen bond acceptors.
π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).
Hydrophobic Interactions: The indole ring and the methyl group of the tosyl substituent can form hydrophobic interactions with nonpolar residues in the binding pocket.
By analyzing these predicted interactions, medicinal chemists can propose modifications to the this compound scaffold to enhance binding affinity or selectivity. For example, extending the hydroxymethyl group or adding substituents to other positions on the indole ring could allow the molecule to form additional favorable contacts with the target protein. Molecular dynamics (MD) simulations can further refine these docking results by simulating the movement of the ligand-protein complex over time, providing a more dynamic and accurate picture of the binding stability and interactions. nih.gov
Table 2: Potential Ligand-Protein Interactions for the this compound Scaffold
| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |
| Indole Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ala |
| Hydroxymethyl Group (-CH₂OH) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Gln, Asn, His |
| Tosyl Group (Sulfonyl -SO₂) | Hydrogen Bond Acceptor | Arg, Lys, Ser, Thr, Gln, Asn, His |
| Tosyl Group (Aromatic Ring) | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ala |
Future Research Trajectories and Academic Perspectives on 4 Hydroxymethyl 1 Tosylindole
Development of Sustainable and Green Chemistry Approaches for its Synthesis
The future synthesis of 4-Hydroxymethyl-1-tosylindole is anticipated to pivot towards sustainable and green chemistry principles to minimize environmental impact and enhance process efficiency. Current synthetic routes often rely on traditional methods that may involve hazardous reagents and generate significant waste. Prospective research will likely focus on several key areas to develop more eco-friendly alternatives.
One promising avenue is the adoption of electrochemical methods. The electrosynthesis of functionalized tetrahydrocarbazoles from indole (B1671886) derivatives has demonstrated the utility of electrochemistry in forming complex heterocyclic systems without the need for transition-metal catalysts or chemical oxidants rsc.org. Applying this strategy to the synthesis of the this compound scaffold could offer a greener pathway.
Another area of focus is the use of molecular oxygen as a clean oxidant in catalytic cycles. Palladium-catalyzed aerobic oxidative cycloisomerization has been effectively used to create functionalized indoles from o-allylanilines acs.org. Exploring similar aerobic oxidation strategies could lead to more atom-economical and environmentally benign syntheses. Furthermore, the development of solvent-free or catalyst-free reaction conditions, such as the thermal ring expansion of indoles to form benzazepines, provides a template for minimizing solvent waste and avoiding potentially toxic catalysts rsc.org.
Future research could systematically evaluate these green approaches against traditional methods, focusing on metrics like atom economy, E-factor (environmental factor), and process mass intensity.
Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound
| Green Chemistry Approach | Potential Application & Benefits | Key Research Focus |
|---|---|---|
| Electrochemical Synthesis | Catalyst-free C-H functionalization or cyclization steps. Reduces reliance on metal catalysts and chemical oxidants. rsc.org | Development of specific electrode materials and reaction conditions for the indole core. |
| Aerobic Oxidation | Use of O2 or air as the terminal oxidant in catalytic cycles. Water is the only byproduct, enhancing sustainability. acs.org | Screening catalysts (e.g., Palladium, Copper) for efficient hydroxymethylation or formylation followed by reduction. |
| Flow Chemistry | Improved heat and mass transfer, enhanced safety for handling reactive intermediates, and potential for process automation. rsc.org | Designing a continuous-flow reactor setup for the key bond-forming steps in the synthesis. |
| Solvent-Free Reactions | Thermal or microwave-assisted reactions that eliminate the need for solvents, reducing waste and simplifying purification. rsc.org | Investigating the feasibility of solid-state or melt-phase reactions for the indole core construction. |
Exploration of Novel Catalytic Transformations Involving its Distinctive Structural Features
The unique structure of this compound, with its tosyl-activated nitrogen, reactive aromatic core, and functional hydroxymethyl group, presents numerous opportunities for novel catalytic transformations.
A primary area of future research involves the strategic use of the tosyl group as a directing group for regioselective C-H functionalization. Transition-metal catalysis, particularly with rhodium (Rh) and ruthenium (Ru), has enabled the selective functionalization of indole at various positions, including the challenging C4 and C7 positions semanticscholar.orgresearchgate.netnih.govresearchgate.net. The N-tosyl group can facilitate ortho-metalation, guiding catalysts to specific sites on the indole ring. Future studies could explore Rh(III)-catalyzed C-H activation to introduce new substituents at the C5, C6, or C7 positions of the this compound core, creating a library of polysubstituted indoles nih.gov.
The hydroxymethyl group at the C4 position is another key feature for exploitation. This functional handle can be catalytically transformed into a variety of other groups. For instance:
Oxidation: Selective catalytic oxidation to the corresponding 4-formylindole would provide a versatile intermediate for further reactions like Wittig olefination, reductive amination, or condensation reactions acs.org.
Coupling Reactions: Conversion of the hydroxyl group to a leaving group (e.g., a triflate or halide) would enable its use in various cross-coupling reactions to form C-C, C-N, or C-O bonds.
Enantioselective Reactions: The development of chiral catalysts for the enantioselective functionalization of the hydroxymethyl group or adjacent positions could lead to the synthesis of valuable chiral indole building blocks nih.govsnnu.edu.cn.
Furthermore, the indole nucleus itself can participate in catalytic cycloadditions and ring-expansion reactions. Exploring reactions with transient metal carbenes or alkynes could lead to the synthesis of novel indole-fused polycycles and expanded heterocyclic systems rsc.orgnih.gov.
Design and Synthesis of Advanced Analogs for Methodological Development and Synthetic Tool Expansion
Building upon the foundational structure of this compound, the design and synthesis of advanced analogs are a crucial trajectory for expanding the synthetic chemist's toolkit. Its established role as a precursor to ergot alkaloids demonstrates its value as a scaffold for complex molecule synthesis researchgate.netpublish.csiro.au. Future work will likely focus on creating derivatives that can serve as versatile platforms for developing new synthetic methods.
One direction is the synthesis of analogs with modifications to the hydroxymethyl group. For example, converting it to an aminomethyl, halomethyl, or boronic ester moiety would create a suite of new building blocks for different types of coupling reactions. The synthesis of an O-tosylated analog of a different indole derivative has shown how modifying a hydroxyl group can enhance interactions with biological targets, a principle that can be applied to methodological development by creating analogs with tailored reactivity mdpi.comresearchgate.net.
Another approach is the introduction of additional functional groups onto the indole ring system. Leveraging the catalytic C-H functionalization methods discussed previously, analogs bearing substituents at C2, C3, C5, C6, or C7 could be systematically prepared. For example, the regioselective sulfenylation of N-tosylindoles at the C2 position has been demonstrated as an efficient method to introduce sulfur-containing functionalities nih.govresearchgate.net. Applying such methods to this compound would generate bifunctional molecules with orthogonal reactive sites, enabling their use in complex, multi-step synthetic sequences or multicomponent reactions nih.gov.
These advanced analogs would not just be synthetic targets but would serve as tools themselves, enabling the exploration of novel cascade reactions, the development of new protecting group strategies, and the construction of diverse molecular libraries.
Table 2: Proposed Analogs of this compound for Synthetic Tool Expansion
| Analog Class | Structural Modification | Potential Synthetic Utility |
|---|---|---|
| C4-Functionalized Analogs | -CH2NH2, -CH2Br, -CHO, -B(OR)2 | Precursors for reductive amination, cross-coupling, Wittig reactions, Suzuki coupling. acs.org |
| C2-Substituted Analogs | Introduction of alkyl, aryl, or sulfenyl groups at C2. | Bifunctional building blocks for sequential functionalization; substrates for studying electronic effects on reactivity. nih.govresearchgate.net |
| C7-Substituted Analogs | Arylation or alkylation at the C7 position via directed C-H activation. | Scaffolds for atropisomeric ligands; precursors for complex natural products. nih.gov |
| Fused-Ring Systems | Annulation reactions to form indole-fused polycycles. | Development of novel heterocyclic systems; exploration of cycloaddition methodologies. nih.gov |
Integration into Automated Synthesis Platforms for High-Throughput Exploration
The progression of modern chemistry, particularly in drug discovery and materials science, increasingly relies on high-throughput synthesis and screening. Automated platforms offer the ability to rapidly generate large libraries of compounds, a task that would be prohibitively time-consuming and resource-intensive using traditional methods nih.gov. This compound is an ideal candidate for integration into such automated workflows.
A key technology in this domain is acoustic droplet ejection (ADE), which enables the precise, contact-free dispensing of nanoliter volumes of reagents. This miniaturization dramatically reduces the consumption of starting materials and solvents, making the synthesis of large compound libraries more feasible and sustainable nih.gov. Research has already demonstrated the successful application of ADE for the automated synthesis of diverse indole derivative libraries rug.nl.
This compound, as a versatile building block, could be incorporated into an automated platform in several ways:
As a Core Scaffold: It can serve as the central structure in a library, where the hydroxymethyl group and various positions on the indole ring are systematically functionalized in a parallel fashion using a diverse set of reagents.
As a Reagent: It could be used as one of several building blocks in multicomponent reactions to rapidly assemble complex molecular architectures.
The integration of this compound into an automated synthesis workflow would enable the high-throughput exploration of its chemical space. For example, a library of hundreds or thousands of analogs could be synthesized and then screened for biological activity or material properties. This approach would accelerate the discovery of new lead compounds in medicinal chemistry or novel materials with desired characteristics, transforming the compound from a single intermediate into a platform for broad discovery nih.govsynplechem.com.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for confirming the structural integrity of 4-Hydroxymethyl-1-tosylindole during synthesis?
- Methodological Answer : Employ a combination of ¹H/¹³C NMR and FT-IR spectroscopy to verify functional groups. For instance, the hydroxymethyl (-CH₂OH) group shows characteristic peaks at δ 4.5–5.0 ppm in ¹H NMR and 3300–3500 cm⁻¹ (O-H stretch) in FT-IR. The tosyl group (SO₂Ar) can be confirmed via sulfone-related signals in ¹³C NMR (~125–140 ppm for aromatic carbons) and IR absorption near 1350–1450 cm⁻¹ (S=O symmetric/asymmetric stretches). Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion consistency .
Q. How can researchers optimize the synthesis yield of this compound from its precursor?
- Methodological Answer : Use a stepwise approach:
Precursor Activation : Protect the indole nitrogen via tosylation under anhydrous conditions (e.g., TsCl, pyridine, 0°C → RT).
Hydroxymethylation : Introduce the hydroxymethyl group using paraformaldehyde in acidic media (e.g., H₂SO₄, 60°C), monitoring progress via TLC.
Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve yields >75%. Reference yields from analogous indole derivatives (76–91%) suggest solvent polarity and reaction time are critical variables .
Advanced Research Questions
Q. How can contradictory data from thermal analysis (TGA) and spectroscopic methods be resolved when characterizing this compound?
- Methodological Answer : Contradictions often arise from sample purity or degradation. For example:
- Scenario : TGA shows unexpected mass loss at 150°C, but NMR indicates a pure compound.
- Resolution :
Perform HPLC purity analysis to detect trace impurities.
Re-run TGA under inert atmosphere (N₂/Ar) to suppress oxidative decomposition.
Use DSC (Differential Scanning Calorimetry) to distinguish between melting and decomposition events.
Cross-disciplinary validation (e.g., XRD for crystallinity) may clarify discrepancies .
Q. What strategies are effective for studying the bioactivity of this compound in drug discovery pipelines?
- Methodological Answer :
- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases, GPCRs). Prioritize targets with docking scores ≤-7.0 kcal/mol.
- In Vitro Assays : Use cell-based models (e.g., MTT assay for cytotoxicity) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin for anticancer activity) and validate via dose-response curves.
- Data Interpretation : Apply statistical tools (e.g., ANOVA for IC₅₀ comparisons) and address false positives via counter-screens (e.g., luciferase assays for ATP-competitive inhibitors) .
Q. How can researchers ensure reproducibility of synthetic protocols for this compound across labs?
- Methodological Answer :
Detailed Documentation : Specify exact reagent grades (e.g., anhydrous solvents), equipment (e.g., Schlenk line for air-sensitive steps), and environmental controls (humidity <30%).
Inter-Lab Validation : Share samples with a collaborating lab for independent synthesis and characterization. Compare NMR/HPLC data to identify protocol-sensitive steps (e.g., tosylation efficiency).
Open Data Sharing : Publish raw spectral data and chromatograms in repositories like Zenodo for transparency .
Data Analysis and Reporting
Q. What statistical methods are appropriate for analyzing dose-response data in bioactivity studies of this compound?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response curves using a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values.
- Error Analysis : Report 95% confidence intervals and use the F-test to compare curve slopes between analogs.
- Outlier Handling : Apply Grubbs’ test to exclude outliers (α=0.05) and repeat assays in triplicate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
